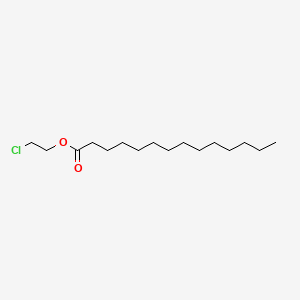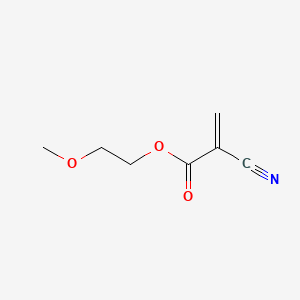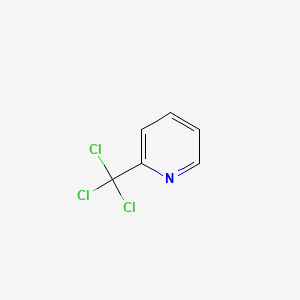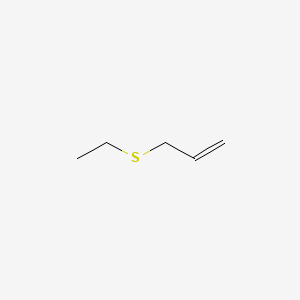
1H-Perfluorononane
Overview
Description
1H-Perfluorononane (PFN) is an organofluorine compound with a wide range of industrial and scientific applications. It is a colorless and odorless liquid with a boiling point of 49.3 °C and a molecular weight of 372.42 g/mol. PFN is a perfluorinated compound, which means that all the hydrogen atoms in the molecule have been replaced by fluorine atoms. This makes it highly resistant to oxidation, hydrolysis and thermal degradation, giving it many uses in the fields of chemistry, engineering, and biology.
Scientific Research Applications
1H-Perfluorononane: A Comprehensive Analysis of Scientific Research Applications: 1H-Perfluorononane is a fluorinated hydrocarbon with a unique structure that lends itself to various scientific applications. Below is an analysis of some potential applications based on the available information:
Analytical Chemistry
1H-Perfluorononane can be used in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) Spectroscopy . NMR spectroscopy is a powerful tool for determining the structure of organic compounds and can be used for profiling studies, both targeted and untargeted .
Material Science
In material science, 1H-Perfluorononane might be used to create fluorocarbon coatings . These coatings can transform surfaces into super-hydrophobic and oleophobic materials, which are useful for creating stain-resistant and liquid-repellent surfaces .
Biopharma Production
The compound could have applications in biopharma production, where its properties might be utilized in the development of pharmaceuticals or in the production process itself .
Battery Science
Advanced battery science could benefit from the use of 1H-Perfluorononane, possibly in the development of electrolytes or other components that require stable fluorinated compounds .
Mechanism of Action
Target of Action
This compound is a perfluorinated alkane, and these types of compounds are generally known for their stability and inertness . They are often used in industrial applications due to these properties .
Mode of Action
As a perfluorinated alkane, it is likely to interact minimally with biological systems due to its chemical stability and inertness .
Pharmacokinetics
Given its chemical structure, it is likely to exhibit low bioavailability due to its high stability and low reactivity .
Result of Action
Some perfluorinated compounds have been found to exhibit estrogen-like properties in in vitro assays
Action Environment
The action of 1H-Perfluorononane is likely to be influenced by environmental factors due to its chemical properties. For instance, its stability and inertness may be affected by temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIPPSHVAZKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CF2H, C9HF19 | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335836 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375-94-0 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amino]phenyl]-](/img/structure/B1595035.png)







